Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate
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Overview
Description
Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H13ClO3 It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, two methyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-3,3-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives, such as amides or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-chloro-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-5-oxopentanoate: Similar structure but lacks the additional methyl groups.
Methyl 5-chloro-2,2-dimethyl-5-oxopentanoate: Similar structure with different positioning of the methyl groups.
Uniqueness
Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate is unique due to the presence of two methyl groups at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 5-chloro-3,3-dimethyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRZMQJGHMRBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513027 |
Source
|
Record name | Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-18-3 |
Source
|
Record name | Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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